2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano-pyridine carbonitrile family, characterized by a fused bicyclic core with a nitrile group at position 3 and diverse substituents modulating its physicochemical and biological properties. Its structural uniqueness lies in the 3-(diethylamino)propyl chain at position 6, which distinguishes it from analogs with aryl or heteroaryl substituents.
Properties
IUPAC Name |
2-amino-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-4-26(5-2)12-9-13-27-16(3)14-19-21(23(27)28)20(17-10-7-6-8-11-17)18(15-24)22(25)29-19/h6-8,10-11,14,20H,4-5,9,12-13,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPZWFURLKDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[3,2-c]pyridine Core: This step often involves a cyclization reaction where a suitable precursor, such as a 2-aminopyridine derivative, reacts with a β-ketoester in the presence of a base like sodium ethoxide.
Introduction of the Carbonitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Functionalization with Diethylamino Propyl Group: This step involves the alkylation of the intermediate compound with 3-(diethylamino)propyl chloride under basic conditions.
Final Modifications: Additional steps may include methylation and phenylation reactions to introduce the methyl and phenyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and diethylamino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Conversion of nitrile to primary amine.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares the 4H-pyrano[3,2-c]pyridine-3-carbonitrile backbone with analogs but differs in substituent patterns (Table 1). Key structural variations include:
- Position 4: A phenyl group is conserved in the target compound and analogs like 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (), whereas other derivatives feature 4-hydroxyphenyl () or 3,4-dimethoxyphenyl groups ().
- Position 6: The 3-(diethylamino)propyl chain in the target compound contrasts with 3-pyridinylmethyl () or 2-phenylethyl () groups. This tertiary amine moiety may enhance solubility in polar solvents compared to aromatic substituents.
- Position 7 : A methyl group is common across most analogs, including the target compound.
Table 1: Structural Features of Selected Pyrano-Pyridine Carbonitriles
Physicochemical Data
Comparative spectral and physical data highlight functional group differences:
- IR Spectroscopy : The nitrile group (~2190–2200 cm⁻¹) is consistent across analogs (). Hydroxyl or amine groups introduce peaks at ~3200–3500 cm⁻¹ ().
- Melting Points : Derivatives with polar substituents (e.g., hydroxyl or pyridinylmethyl) exhibit higher melting points (232–245°C, ) compared to lipophilic analogs (170–220°C, ). The target compound’s tertiary amine chain may lower its melting point due to reduced crystallinity.
- Solubility: The 3-(diethylamino)propyl group in the target compound likely improves solubility in protic solvents (e.g., ethanol, DMSO) compared to analogs with aromatic C6 substituents .
Biological Activity
2-Amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, a compound with the molecular formula C24H30N4O3 and a molecular weight of approximately 422.5 g/mol, belongs to the pyrano[3,2-c]pyridine class. Its unique structural features contribute significantly to its biological activity, making it a candidate for pharmacological exploration.
Structural Characteristics
The compound features a complex arrangement of functional groups:
- Amino group : Contributes to its basicity and potential interactions with biological targets.
- Diethylamino propyl chain : Enhances lipophilicity, potentially improving membrane permeability.
- Methyl and oxo groups : Influence reactivity and stability.
- Phenyl and carbonitrile groups : May participate in π-stacking interactions with biomolecules.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation. For instance, in vitro assays have shown potential cytotoxic effects against various cancer cell lines.
- Enzyme Modulation : The compound is believed to interact with specific enzymes, potentially modulating their activity. This interaction could influence metabolic pathways critical for cell survival and proliferation.
The precise mechanism of action remains under investigation, but it is hypothesized that the compound may:
- Bind to specific receptors or enzymes involved in cancer progression.
- Induce apoptosis in cancer cells through the activation of intrinsic pathways.
Comparative Analysis
To better understand its uniqueness among similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-pyrano[3,2-c]pyridine | Similar pyrano[3,2-c]pyridine core | Different substitution patterns affecting reactivity |
| 2-Amino-[4-(diethylamino)propyl]-7-methyl-pyrano[3,2-c]pyridine | Lacks carbonitrile group | Variation in biological activity |
| 2-Amino-[7-methyl]-4-(phenyl)-5-o-xo-pyrano[3,2-c]pyridine | Missing diethylamino propyl chain | Potentially different pharmacological profiles |
Case Studies
- Anticancer Screening : A study screened various compounds for anticancer activity using multicellular spheroids as models. The results indicated that this compound exhibited notable cytotoxicity compared to controls, suggesting its potential as an anticancer agent .
- Enzyme Inhibition Assays : In another study focused on Type III secretion system inhibitors, compounds similar to this pyrano[3,2-c]pyridine derivative were tested for their ability to inhibit bacterial virulence factors. The results demonstrated that certain structural modifications led to enhanced inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
